New Indocyanine Green (IR820) is a near-infrared (NIR) fluorescent dye widely investigated for its potential applications in various scientific research areas. [, , , , ] It is a structural derivative of Indocyanine Green (ICG) with enhanced stability and fluorescence properties. [, ] IR820 exhibits strong absorption and emission in the NIR region (700–900 nm), making it suitable for in vivo imaging and photothermal applications. [, , ]
New Indocyanine Green is synthesized from the original Indocyanine Green, which was first approved by the United States Food and Drug Administration for clinical use. It falls under the category of organic dyes used in biomedical applications, particularly in fluorescence imaging due to its ability to absorb and emit light in the near-infrared spectrum (700-900 nm) .
The synthesis of New Indocyanine Green involves several methods, with a notable one-step condensation reaction reported to achieve high yields. In this method, various reagents are combined under controlled conditions to facilitate the formation of the dye. For instance, a recent study achieved a yield of 92% using a specific condensation approach that optimizes reaction parameters such as temperature and reaction time .
New Indocyanine Green possesses a complex molecular structure characterized by a polycyclic framework that includes multiple conjugated double bonds. This structure is responsible for its optical properties, allowing it to absorb light efficiently in the near-infrared range.
New Indocyanine Green participates in various chemical reactions, particularly those involving photothermal conversion. When exposed to near-infrared light, it undergoes excitation leading to thermal energy release, which can be harnessed for therapeutic purposes.
The mechanism of action for New Indocyanine Green primarily revolves around its photophysical properties. Upon excitation by near-infrared light, the dye transitions to an excited state and subsequently returns to its ground state while releasing energy as heat.
New Indocyanine Green exhibits several physical and chemical properties that make it suitable for medical applications:
New Indocyanine Green has diverse applications in scientific research and clinical practice:
Indocyanine Green (ICG), first synthesized by Kodak Research Laboratories in 1955, represented a revolutionary advancement in medical imaging when it received FDA approval in 1956 [1] [8]. Initially developed as an industrial colorant, ICG's transition to biomedical applications began with foundational work in cardiology and hepatic function assessment, where its dye properties enabled non-invasive measurement of cardiac output and liver blood flow [1] [4]. The paradigm shift occurred in the 1970s when researchers discovered and began utilizing ICG's near-infrared (NIR) fluorescence properties, fundamentally changing approaches to in vivo visualization [2] [3].
The unique optical characteristics of ICG enabled unprecedented capabilities in deep-tissue imaging. Unlike visible light fluorophores, ICG operates in the NIR spectrum (excitation: 750-800 nm; emission: 800-850 nm), where biological tissues exhibit significantly reduced scattering and absorption [5] [9]. This property allows ICG fluorescence to penetrate up to 10-15 mm of tissue, overcoming a critical limitation of earlier fluorescent agents like fluorescein [2] [7]. The significance of this penetration capability was first clinically validated in ophthalmology, where ICG angiography provided enhanced visualization of choroidal vasculature beneath the retinal pigment epithelium – structures previously obscured by overlying pigments and hemorrhages with conventional imaging [5] [8].
Table 1: Historical Milestones in ICG Development
Year | Development Milestone | Significance |
---|---|---|
1955 | Synthesis by Kodak Laboratories | Creation of tricarbocyanine dye with initial industrial applications |
1956 | FDA approval for medical use | First diagnostic applications in cardiology and hepatology |
1970s | Discovery of NIR fluorescence properties | Enabled deep-tissue imaging and angiography |
2008 | First intraoperative hepatic segmentation mapping | Introduced fluorescence-guided precision in liver surgery |
2020s | Integration with NIR-II imaging (1000-1700 nm) | Enhanced tumor detection rates and signal-to-noise ratios |
The evolution of ICG imaging technology accelerated with advancements in optical systems. Early systems required complex filtration to separate excitation and emission wavelengths due to ICG's relatively low quantum yield (4-28% in aqueous solutions) [2] [9]. Modern integrated platforms, such as the da Vinci Surgical System's Firefly technology, now enable real-time toggling between white-light and NIR imaging, facilitating its adoption across surgical specialties [6]. This technological progression transformed ICG from a simple diagnostic dye into an indispensable intraoperative imaging tool that provides real-time anatomical and functional information previously inaccessible to surgeons [1] [7].
The photophysical behavior of ICG in biological environments is governed by complex molecular interactions that significantly influence its diagnostic utility. ICG (C₄₃H₄₇N₂NaO₆S₂) features a polymethine chain bridge connecting two lipophilic indole rings, creating a conjugated electron system responsible for its NIR absorption [4] [9]. The terminal sulfonate groups confer water solubility, while the entire molecular structure exhibits amphiphilic properties that dictate its in vivo behavior [5] [9].
Upon intravenous administration, ICG undergoes rapid and near-complete (98%) binding to plasma proteins, predominantly albumin [1] [9]. This protein binding induces significant spectroscopic changes:
The theoretical foundation for these changes lies in the restriction of intramolecular rotation upon protein binding, which reduces non-radiative decay pathways and enhances fluorescence efficiency. This binding phenomenon creates the basis for ICG's application in vascular imaging, as the protein-bound complex remains effectively intravascular, enabling precise angiography [2] [9].
Table 2: Photophysical Properties of ICG in Different Environments
Medium | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Fluorescence Lifetime |
---|---|---|---|---|
Aqueous solution | 780 | 814 | 4-6 | <0.3 ns |
Plasma/protein-bound | 805-810 | 830-850 | 12-28 | 0.3-1.2 ns |
Organic solvents | 770-790 | 790-820 | 8-15 | 0.5-0.8 ns |
Aggregated state | 680-720 | N/A | <1 | N/A |
Molecular aggregation presents both challenges and opportunities for ICG applications. In aqueous environments above 10 μM concentrations, ICG molecules form H-aggregates (face-to-face stacking) and J-aggregates (head-to-tail arrangement), leading to dramatic spectral shifts and fluorescence quenching [9] [5]. This aggregation behavior explains the concentration-dependent fluorescence intensity observed in clinical applications – increasing initially with concentration but diminishing significantly beyond optimal levels due to self-quenching phenomena [9].
The quantum mechanical framework governing ICG's behavior involves excited state dynamics where the first singlet excited state (S₁) decays through multiple pathways:
These competing pathways are influenced by the local molecular environment, including pH, temperature, and solvent polarity. In biological systems, the fluorescence efficiency is further modulated by dynamic binding equilibria with proteins, lipids, and cellular membranes [5] [9]. Understanding these theoretical principles has been crucial for optimizing ICG imaging protocols and developing advanced formulations that control aggregation behavior for enhanced imaging performance.
The transformation of ICG from a simple diagnostic agent to a versatile research platform represents a significant evolution in biomedical imaging. This transition began with the recognition that ICG's unique biochemical properties could be exploited beyond basic angiography. The dye's selective uptake mechanisms, particularly by hepatocytes via organic anion transporting polypeptide 1B3 (OATP1B3) and Na⁺-taurocholate co-transporting polypeptide (NTCP), enabled specific functional imaging of hepatic tissues [4] [7]. Malignant transformation disrupts these transport mechanisms, leading to altered ICG retention patterns that provide diagnostic information beyond anatomical imaging [7] [3].
In oncology research, ICG has become indispensable for fluorescence-guided tumor delineation. Cancers exhibit enhanced permeability and retention (EPR) effects that facilitate ICG accumulation, while impaired biliary excretion in malignant hepatocytes causes prolonged retention [3] [7]. This differential retention creates a "fluorescence window" where tumors exhibit strong fluorescence against a diminishing background signal. Modern NIR-II imaging systems (1000-1700 nm) have further enhanced this application, demonstrating significantly improved tumor-to-liver ratios (5.33 vs. 1.45 in NIR-I) and detection sensitivity (100% vs. 90.6%) [9] [7].
The integration of ICG with nanotechnology has created multifunctional research probes with synergistic capabilities:
Table 3: ICG-Based Multifunctional Research Probes
Probe Type | Key Components | Research Applications |
---|---|---|
Liposomal ICG | ICG encapsulated in phospholipid bilayer | Enhanced tumor imaging, controlled drug release |
ICG-HSA complexes | Human serum albumin-conjugated ICG | Blood pool imaging, vascular permeability assessment |
ICG-loaded PLGA NPs | Biodegradable polymer nanoparticles | Sustained imaging, combination with chemotherapy |
Gold-nanorod-ICG | Plasmonic nanoparticles with ICG | Photothermal therapy, photoacoustic imaging |
ICG-antibody conjugates | Monoclonal antibodies linked to ICG | Molecular-targeted cancer detection |
The photophysical properties of ICG have enabled its application in advanced research modalities beyond fluorescence imaging. Photoacoustic imaging leverages ICG's high absorption coefficient for generating ultrasonic signals with deep tissue penetration [9]. In photothermal therapy, ICG acts as a photosensitizer that converts NIR light to hyperthermia (42-45°C) for tumor ablation, with studies demonstrating synergistic effects when combined with nanoparticle delivery systems [9] [3]. These multifunctional applications establish ICG as a foundational platform for developing integrated diagnostic-therapeutic approaches in precision medicine.
The trajectory of ICG research continues to evolve toward quantitative imaging and artificial intelligence integration. Emerging techniques focus on analyzing ICG fluorescence kinetics to extract functional parameters such as perfusion indices and vascular permeability coefficients [2] [6]. When combined with machine learning algorithms, these quantitative approaches enable predictive modeling of tissue viability and treatment response, positioning ICG as a sophisticated research tool rather than a simple contrast agent [6] [3]. This evolution from basic dye to multifunctional research platform exemplifies the transformative potential of leveraging fundamental molecular properties for advanced biomedical applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: